molecular formula C18H12MgN2O2 B3055942 Magnesium 8-quinolinolate CAS No. 67952-28-7

Magnesium 8-quinolinolate

Cat. No.: B3055942
CAS No.: 67952-28-7
M. Wt: 312.6 g/mol
InChI Key: PRGAWFXXABCMIW-UHFFFAOYSA-L
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Description

Magnesium 8-quinolinolate is a useful research compound. Its molecular formula is C18H12MgN2O2 and its molecular weight is 312.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biodegradable Materials and Coatings

Magnesium and its alloys have gained significant attention in biodegradable materials due to their superior biocompatibility and excellent biomechanical compatibility. Research has focused on developing polymeric coatings on biodegradable magnesium alloys to enhance corrosion resistance and biocompatibility for clinical applications, particularly in orthopedics. Such advancements suggest potential applications for Magnesium 8-quinolinolate in similar contexts, offering promising prospects for its use in functionalized polymer coatings to achieve degradation control alongside biological compatibility (Li et al., 2018).

Healthcare Applications

In healthcare, magnesium's role is well-documented across various medical conditions, illustrating its necessity for the biochemical functioning of metabolic pathways. Studies have explored magnesium's effects on enhancing exercise performance, cardiovascular health, and serving as a neuroprotective agent. These areas present an opportunity for this compound to be investigated for similar benefits, potentially contributing to the prevention and treatment of health conditions such as cardiovascular diseases and neurological disorders (Schwalfenberg & Genuis, 2017); (Kirkland, Sarlo, & Holton, 2018).

Technological Innovations

Magnesium's applications extend into the automotive industry and environmental conservation, showcasing its ability to contribute to fuel economy and sustainable manufacturing processes. This breadth of application suggests potential for this compound in similar technological advancements, offering avenues for research into lightweight materials and eco-friendly solutions (Kulekci, 2008).

Properties

IUPAC Name

magnesium;quinolin-8-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGAWFXXABCMIW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12MgN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070896
Record name Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7070896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67952-28-7
Record name Bis(8-hydroxyquinolinato)magnesium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67952-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7070896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(quinolin-8-olato-N,O)magnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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